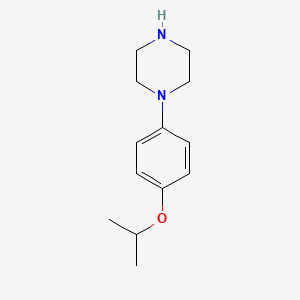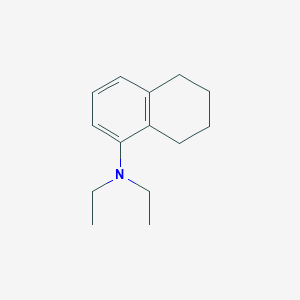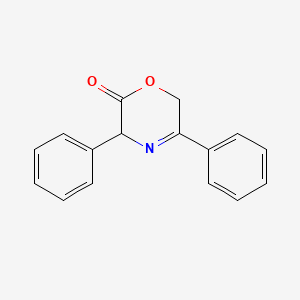![molecular formula C18H27N3O6 B12555572 2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine CAS No. 184943-53-1](/img/structure/B12555572.png)
2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 5-position of the uridine base with a hexylamino group and an oxopropenyl moiety imparts unique chemical and biological properties to this compound.
Métodos De Preparación
The synthesis of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine typically involves multiple steps, starting from commercially available uridine. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Modification at the 5-position: The protected uridine is then subjected to a series of reactions to introduce the hexylamino and oxopropenyl groups at the 5-position. This may involve the use of reagents such as hexylamine and acrolein.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the oxopropenyl group.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleoside analogs.
Biology: The compound is used in studies of nucleic acid interactions and as a probe for investigating the mechanisms of RNA and DNA synthesis.
Industry: The compound can be used in the production of modified oligonucleotides for use in diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The hexylamino and oxopropenyl modifications may enhance its binding affinity to specific molecular targets, such as viral polymerases or cellular enzymes involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar compounds to 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine include other modified nucleosides such as:
2’-Deoxy-5-iodouridine: A nucleoside analog with an iodine atom at the 5-position.
2’-Deoxy-5-azacytidine: A nucleoside analog with an azacytidine moiety at the 5-position.
2’-Deoxy-5-ethyluridine: A nucleoside analog with an ethyl group at the 5-position.
The uniqueness of 2’-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine lies in its specific modifications, which confer distinct chemical and biological properties that may enhance its efficacy in certain applications.
Propiedades
Número CAS |
184943-53-1 |
|---|---|
Fórmula molecular |
C18H27N3O6 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-hexyl-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C18H27N3O6/c1-2-3-4-5-8-19-15(24)7-6-12-10-21(18(26)20-17(12)25)16-9-13(23)14(11-22)27-16/h6-7,10,13-14,16,22-23H,2-5,8-9,11H2,1H3,(H,19,24)(H,20,25,26)/t13-,14+,16+/m0/s1 |
Clave InChI |
PHDFUGOOPWXXTR-SQWLQELKSA-N |
SMILES isomérico |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CCCCCCNC(=O)C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


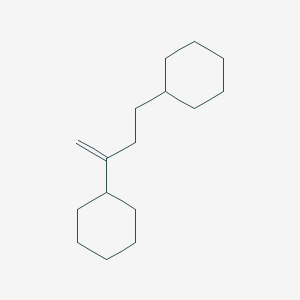
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![1,1'-[1,4-Phenylenebis(methyleneoxyethane-2,1-diyloxy)]dibenzene](/img/structure/B12555499.png)
![{[3-(Methoxymethylidene)pent-1-en-2-yl]oxy}(trimethyl)silane](/img/structure/B12555505.png)


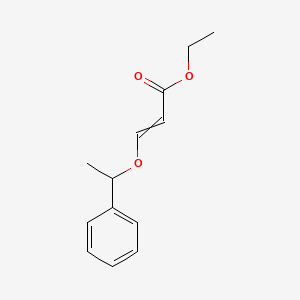
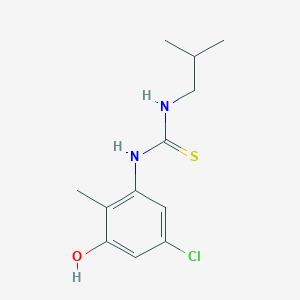
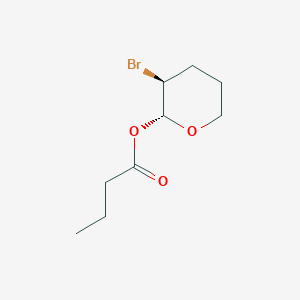
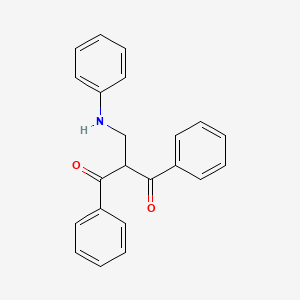
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
